Cas no 2743-78-4 (4-(2R)-2-aminopropylbenzene-1,2-diol)

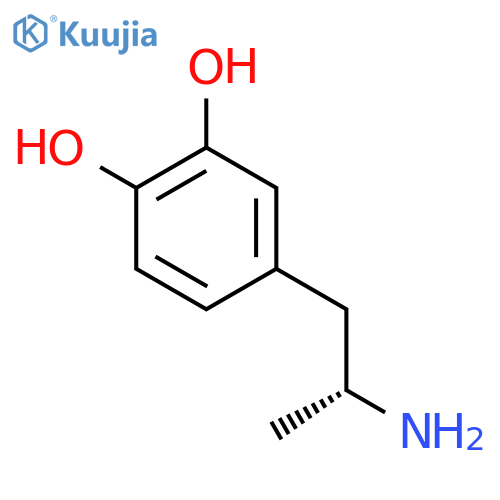

2743-78-4 structure

商品名:4-(2R)-2-aminopropylbenzene-1,2-diol

4-(2R)-2-aminopropylbenzene-1,2-diol 化学的及び物理的性質

名前と識別子

-

- 1,2-Benzenediol, 4-(2-aminopropyl)-, (R)-

- (-)-alpha-Methyldopamine

- WA7KSM894W

- (-)-Deoxycobephrine

- D-alpha-Methyldopamine

- (R)-alpha-Methyldopamine

- alpha-Methyldopamine, (R)-

- alpha-Methyldopamine, (-)-

- 1,2-Benzenediol, 4-((2R)-2-aminopropyl)-

- Q27292523

- 4-(2R)-2-aminopropylbenzene-1,2-diol

-

- インチ: 1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3/t6-/m1/s1

- InChIKey: KSRGADMGIRTXAF-ZCFIWIBFSA-N

- ほほえんだ: OC1=C(C=CC(=C1)C[C@@H](C)N)O

計算された属性

- せいみつぶんしりょう: 167.095

- どういたいしつりょう: 167.095

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 66.5

4-(2R)-2-aminopropylbenzene-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1849439-0.05g |

4-[(2R)-2-aminopropyl]benzene-1,2-diol |

2743-78-4 | 0.05g |

$1549.0 | 2023-06-03 | ||

| Enamine | EN300-1849439-1.0g |

4-[(2R)-2-aminopropyl]benzene-1,2-diol |

2743-78-4 | 1g |

$1844.0 | 2023-06-03 | ||

| Enamine | EN300-1849439-0.25g |

4-[(2R)-2-aminopropyl]benzene-1,2-diol |

2743-78-4 | 0.25g |

$1696.0 | 2023-06-03 | ||

| Enamine | EN300-1849439-0.1g |

4-[(2R)-2-aminopropyl]benzene-1,2-diol |

2743-78-4 | 0.1g |

$1623.0 | 2023-06-03 | ||

| Enamine | EN300-1849439-0.5g |

4-[(2R)-2-aminopropyl]benzene-1,2-diol |

2743-78-4 | 0.5g |

$1770.0 | 2023-06-03 | ||

| Enamine | EN300-1849439-10.0g |

4-[(2R)-2-aminopropyl]benzene-1,2-diol |

2743-78-4 | 10g |

$7927.0 | 2023-06-03 | ||

| Enamine | EN300-1849439-2.5g |

4-[(2R)-2-aminopropyl]benzene-1,2-diol |

2743-78-4 | 2.5g |

$3611.0 | 2023-06-03 | ||

| Enamine | EN300-1849439-5.0g |

4-[(2R)-2-aminopropyl]benzene-1,2-diol |

2743-78-4 | 5g |

$5345.0 | 2023-06-03 | ||

| Enamine | EN300-1849439-1g |

4-[(2R)-2-aminopropyl]benzene-1,2-diol |

2743-78-4 | 1g |

$0.0 | 2023-09-19 |

4-(2R)-2-aminopropylbenzene-1,2-diol 関連文献

-

Kazuko Takezawa,Makoto Tsunoda,Katsuhisa Murayama,Tomofumi Santa,Kazuhiro Imai Analyst 2000 125 293

-

R. B. Nasir Baig,Rajender S. Varma Chem. Commun. 2013 49 752

-

Nahid Shahabadi,Maryam Maghsudi Mol. BioSyst. 2014 10 338

-

4. Computational study on the conformations of dopamine, its α- and ortho-methylated derivatives and their N-protonated formsMarcela P. Aliste,Bruce K. Cassels J. Chem. Soc. Perkin Trans. 2 2001 906

-

Ya-Ting Lee,You-Liang Hsieh,Yen-Hung Yeh,Chih-Yang Huang RSC Adv. 2015 5 85806

2743-78-4 (4-(2R)-2-aminopropylbenzene-1,2-diol) 関連製品

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬